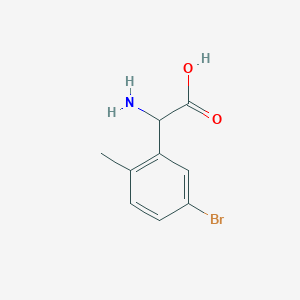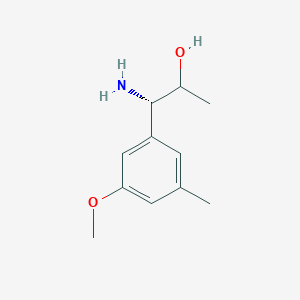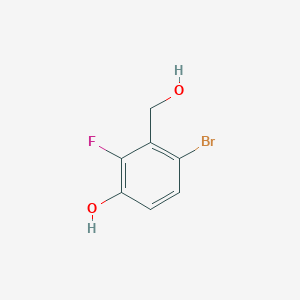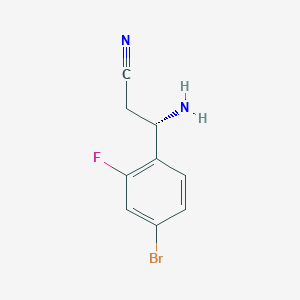
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile, followed by decarboxylation. The reaction conditions generally include:
- Dissolving 4-bromo-2-fluorobenzaldehyde and malononitrile in a suitable solvent (e.g., ethanol).
- Adding a base (e.g., sodium ethoxide) to the reaction mixture and stirring at room temperature for several hours.
- Heating the reaction mixture to reflux for several hours to promote decarboxylation.
- Cooling the reaction mixture and isolating the product by filtration or extraction.
- Purifying the product by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions: The nitrile group can be reduced to an amine.
- Oxidation Reactions: The amino group can be oxidized to a nitro group.
- Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
- Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
- Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.
- Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
- Reduction Reactions: Products include primary amines.
- Oxidation Reactions: Products include nitro derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:
- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
- Biology: Studied for its potential interactions with biological macromolecules.
- Medicine: Investigated for its potential pharmacological properties.
- Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds:
- 2-(4-bromo-3-fluorophenyl)propanenitrile
- 3-(4-bromo-2-fluorophenyl)propanenitrile
Uniqueness: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the presence of the amino group at the third position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
IVEBFYBPPSKGDK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
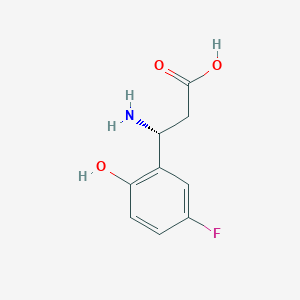
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
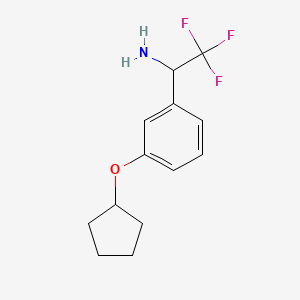
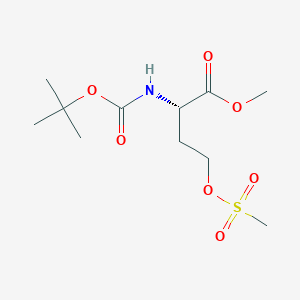
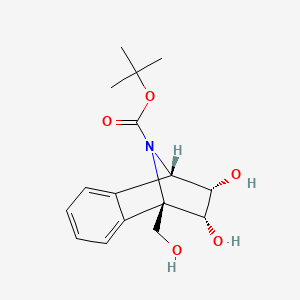
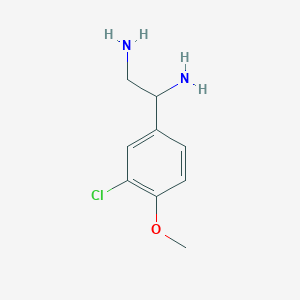
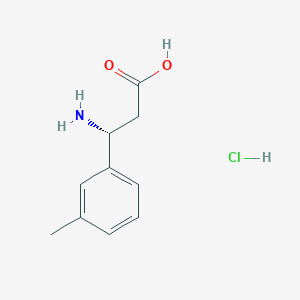
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
